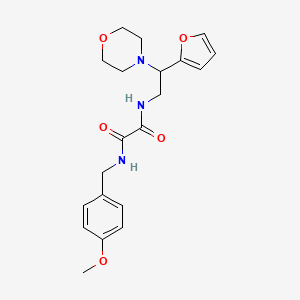![molecular formula C9H5ClO3S B2989554 7-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid CAS No. 90407-11-7](/img/structure/B2989554.png)
7-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid is an organic compound with the molecular formula C9H5ClO3S. It is characterized by the presence of a chloro group, a hydroxyl group, and a carboxylic acid group attached to a benzo[b]thiophene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid typically involves the chlorination of 3-hydroxybenzo[b]thiophene-2-carboxylic acid. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position. Common reagents used in this process include thionyl chloride or phosphorus pentachloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 3-hydroxybenzo[b]thiophene-2-carboxylic acid.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or sodium thiolate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 7-chloro-3-oxo-benzo[b]thiophene-2-carboxylic acid, while substitution of the chloro group with an amine may produce 7-amino-3-hydroxybenzo[b]thiophene-2-carboxylic acid .
Applications De Recherche Scientifique
7-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 7-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, its antimicrobial activity may involve inhibition of bacterial enzymes or disruption of cell membrane integrity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxybenzo[b]thiophene-2-carboxylic acid: Lacks the chloro group, which may result in different chemical reactivity and biological activity.
7-Chloro-2-hydroxybenzo[b]thiophene-3-carboxylic acid: Positional isomer with the hydroxyl and carboxylic acid groups in different positions.
7-Chloro-3-methoxybenzo[b]thiophene-2-carboxylic acid: Contains a methoxy group instead of a hydroxyl group, which may affect its chemical properties.
Uniqueness
The presence of the chloro group in 7-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid imparts unique chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for research and development in various fields .
Propriétés
IUPAC Name |
7-chloro-3-hydroxy-1-benzothiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO3S/c10-5-3-1-2-4-6(11)8(9(12)13)14-7(4)5/h1-3,11H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPQOGJGBCVXPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)SC(=C2O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
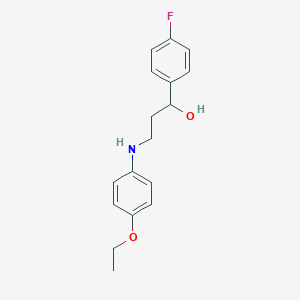
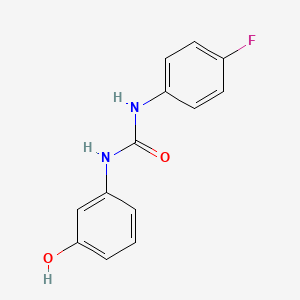
![N'-(3-Chloro-4-fluorophenyl)-N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2989474.png)
![ethyl 5-(2-ethoxynaphthalene-1-amido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2989475.png)
![1-[3-(Trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B2989477.png)
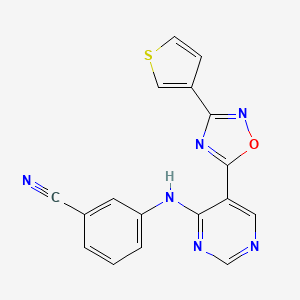
![2-[(3-Chlorophenyl)methyl]-4-[(2,6-dichlorophenyl)methoxy]quinazoline](/img/structure/B2989482.png)
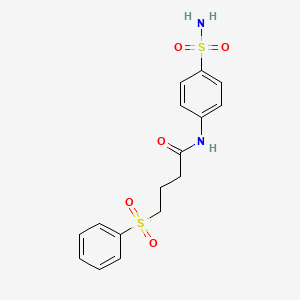
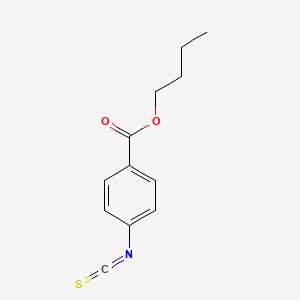
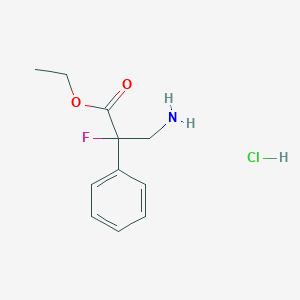
![1'-(3-Phenoxypropyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2989491.png)
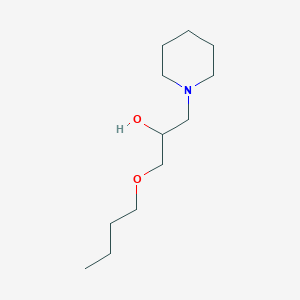
![5-(Bromomethyl)-1-methyl-2-oxabicyclo[3.1.1]heptane](/img/structure/B2989493.png)
